

Synthesis Protocol for tert-Butyl N-(6-hydroxyhexyl)carbamate

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Compound of Interest

tert-Butyl N-(6hydroxyhexyl)carbamate

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Abstract

This application note provides a detailed protocol for the synthesis of **tert-Butyl N-(6-hydroxyhexyl)carbamate**, a valuable intermediate in organic synthesis and drug development. The procedure involves the protection of the amino group of 6-amino-1-hexanol using di-tert-butyl dicarbonate (Boc₂O). This method is straightforward, high-yielding, and results in a product that can be used in subsequent reactions without extensive purification. This document outlines the necessary reagents, equipment, step-by-step procedure, and characterization data.

Introduction

tert-Butyl N-(6-hydroxyhexyl)carbamate, also known as N-Boc-6-amino-1-hexanol, is a bifunctional molecule containing a Boc-protected amine and a primary alcohol. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. This makes tert-Butyl N-(6-hydroxyhexyl)carbamate a useful building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of a terminal hydroxyl group allows for further functionalization, making it a versatile intermediate.

Reaction Scheme



6-amino-1-hexanol + Di-tert-butyl dicarbonate -> tert-Butyl N-(6-hydroxyhexyl)carbamate

Experimental Protocol Materials and Equipment

- 6-amino-1-hexanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (CH₂Cl₂)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure

A solution of 50 g (0.43 mole) of 6-amino-1-hexanol in 350 mL of dichloromethane was chilled in an ice bath to 5°C.[1] To this cooled solution, 98 mL (93.1 g, 0.43 mole) of di-tert-butyl dicarbonate was added over a period of 5 minutes.[1] The ice bath was then removed, and the reaction mixture was stirred at room temperature overnight.[1] After the reaction was complete, the solvent was removed under reduced pressure using a rotary evaporator.[1] The resulting product was a pale solid.[1]

Purification

For many applications, the crude product is of sufficient purity. However, if higher purity is required, flash column chromatography on silica gel can be employed. A common mobile phase for eluting Boc-protected amines is a gradient of 0-10% methanol in dichloromethane.[2] Thin-layer chromatography (TLC) can be used to monitor the separation.[2]



Data Presentation

Reactant/Prod uct	Molecular Weight (g/mol)	Amount (g)	Moles (mol)	Volume (mL)
6-amino-1- hexanol	117.19	50	0.43	-
Di-tert-butyl dicarbonate	218.25	93.1	0.43	98
Dichloromethane	84.93	-	-	350
tert-Butyl N-(6- hydroxyhexyl)car bamate	217.31	92.5 (crude)	~0.43	-

Yield: The crude yield of **tert-Butyl N-(6-hydroxyhexyl)carbamate** was 92.5 g, representing a quantitative yield.[1]

Characterization

The final product can be characterized by its physical properties and spectroscopic data.

• Appearance: Pale solid.[1]

Melting Point: 36-37°C (crude).[1]

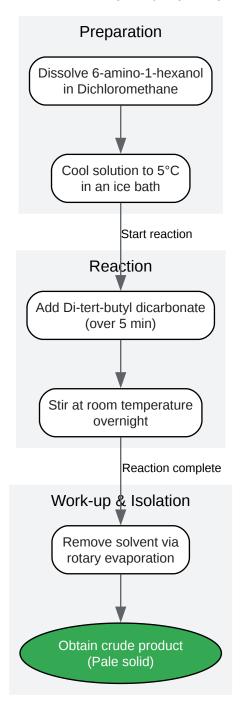
NMR Spectroscopy:

 ¹H NMR and ¹³C NMR spectra can be used to confirm the structure. The spectra would be expected to show signals corresponding to the tert-butyl group, the hexyl chain, and the carbamate and hydroxyl functionalities.

Experimental Workflow



Synthesis Workflow for tert-Butyl N-(6-hydroxyhexyl)carbamate



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Caption: A flowchart illustrating the key steps in the synthesis of **tert-Butyl N-(6-hydroxyhexyl)carbamate**.



Safety Precautions

- · Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.
- Di-tert-butyl dicarbonate can be irritating. Avoid inhalation and contact with skin.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of **tert-Butyl N-(6-hydroxyhexyl)carbamate**. The high yield and simplicity of the procedure make it suitable for both small-scale and large-scale preparations. The resulting product is a versatile intermediate for further chemical modifications.

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References

- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
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